molecular formula C16H11NO2S3 B14258304 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole CAS No. 207510-62-1

2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole

Cat. No.: B14258304
CAS No.: 207510-62-1
M. Wt: 345.5 g/mol
InChI Key: LSHXXLQLJGWLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole is a complex organic compound characterized by its unique structure, which includes a nitrothiophene moiety and a benzodithiole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nitrothiophene Moiety: This step involves nitration of thiophene to introduce the nitro group.

    Formation of the Penta-2,4-dien-1-ylidene Intermediate: This involves the reaction of the nitrothiophene with appropriate dienes under controlled conditions.

    Cyclization to Form Benzodithiole: The final step involves cyclization reactions to form the benzodithiole core.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit efflux pumps in bacteria, thereby increasing the efficacy of antibiotics. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole lies in its combination of a nitrothiophene moiety with a benzodithiole core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

CAS No.

207510-62-1

Molecular Formula

C16H11NO2S3

Molecular Weight

345.5 g/mol

IUPAC Name

2-[5-(5-nitrothiophen-2-yl)penta-2,4-dienylidene]-1,3-benzodithiole

InChI

InChI=1S/C16H11NO2S3/c18-17(19)15-11-10-12(20-15)6-2-1-3-9-16-21-13-7-4-5-8-14(13)22-16/h1-11H

InChI Key

LSHXXLQLJGWLNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(=CC=CC=CC3=CC=C(S3)[N+](=O)[O-])S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.